2-Methyl-5-(4-propoxybenzoyl)pyridine
Description
2-Methyl-5-(4-propoxybenzoyl)pyridine is an organic compound with the molecular formula C16H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methyl group at the second position, a propoxybenzoyl group at the fifth position, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLRFCVPGHULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237694 | |
| Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-28-8 | |
| Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-propoxybenzoyl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-propoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
-
Building Block for Organic Synthesis:
2-Methyl-5-(4-propoxybenzoyl)pyridine serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions. -
Material Science:
The compound is utilized in developing new materials, particularly in polymer chemistry where it can act as a monomer or cross-linking agent due to its reactive sites.
Biology
-
Enzyme Interaction Studies:
This compound is investigated for its ability to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzyme activity. Such studies are crucial for understanding metabolic pathways and developing enzyme-targeted therapies. -
Pharmacological Research:
Preliminary studies suggest that this compound may exhibit anti-inflammatory and anti-cancer properties. Its mechanism of action involves interaction with molecular targets such as receptors or enzymes, leading to biological effects that warrant further exploration .
Medicine
-
Therapeutic Potential:
The compound has been explored as a potential therapeutic agent for various conditions, including cardiovascular diseases and cancer. Its pharmacological profile indicates possible applications in prolonging action potentials in cardiac cells, suggesting antiarrhythmic properties . -
Drug Development:
Ongoing research aims to refine this compound's structure to enhance its bioavailability and selectivity for specific biological targets. Such modifications could lead to the development of novel drugs with improved efficacy against diseases influenced by nicotinic acetylcholine receptors (nAChRs) and other targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-propoxybenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-ethylpyridine
- 2-Methyl-5-vinylpyridine
- 2-Methyl-5-(4-methoxybenzoyl)pyridine
Uniqueness
2-Methyl-5-(4-propoxybenzoyl)pyridine is unique due to the presence of the propoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Biological Activity
2-Methyl-5-(4-propoxybenzoyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a methyl group and a propoxybenzoyl moiety, which may influence its interaction with biological systems. The exploration of its biological activity encompasses various aspects, including its effects on cellular pathways, potential therapeutic applications, and mechanisms of action.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and anti-cancer agent. Below are summarized findings from various research articles.
Antidiabetic Properties
One study focused on the synthesis of thiazolidinedione derivatives, which are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity. Although the specific activity of this compound was not directly evaluated, it was included in a broader category of compounds showing promise in diabetes management due to structural similarities .
Anti-inflammatory Effects
Research into pyridine derivatives has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies have shown that certain pyridine derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer properties of pyridine derivatives have shown that modifications in the structure can lead to enhanced cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural features have demonstrated the ability to induce apoptosis in glioblastoma cells, highlighting the potential of this compound in cancer therapy .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on related compounds:
- PPARγ Activation : Similar to other thiazolidinedione derivatives, it is hypothesized that this compound may activate PPARγ, leading to improved insulin sensitivity and anti-inflammatory effects.
- Inhibition of COX Enzymes : Some studies suggest that pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Induction of Apoptosis : The ability to trigger apoptosis in cancer cells may involve the activation of intrinsic apoptotic pathways and modulation of key survival proteins .
Case Studies and Research Findings
Q & A
Basic: What are the common synthetic routes for 2-Methyl-5-(4-propoxybenzoyl)pyridine, and what key intermediates are involved?
Answer:
The synthesis typically involves coupling reactions or cyclization strategies. For example, bromination or tosyloxylation of intermediates like 4-methylbenzoyl derivatives can yield reactive intermediates (e.g., 3-bromo-(4-methylbenzoyl)propionamides), which undergo cyclization with amino-methylpyridine derivatives . Palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig) are also effective for introducing the propoxybenzoyl moiety, using precursors such as 5-substituted-2-methylpyridines and functionalized benzoyl chlorides . Key intermediates include thioether-pyridine derivatives (e.g., 5-(phenylthio)-2-methylpyridine) and halogenated benzoyl precursors.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for pyridine and benzoyl groups) and methoxy/propoxy substituents (δ 3.0–4.5 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C17H17NO3: 296.1281).
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending.
Cross-referencing with literature data (e.g., analogs like 2-methyl-5-(pyridin-3-yloxy)pyridine ) ensures consistency.
Advanced: How can reaction conditions be optimized to improve yield in palladium-catalyzed syntheses?
Answer:
- Catalyst System : Use air-stable Pd dialkyl complexes (e.g., Xantphos-ligated Pd) for enhanced efficiency and reduced sensitivity to moisture .
- Temperature : Maintain 80–100°C for cross-couplings to balance reaction rate and side-product formation.
- Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for aryl-aryl bond formation.
- Solvent : Polar aprotic solvents (e.g., DMF or dioxane) enhance solubility of intermediates.
Advanced: How to resolve contradictory spectroscopic data during characterization?
Answer:
- Purification : Re-crystallize or use column chromatography to remove impurities affecting NMR/GCMS signals .
- 2D NMR : Employ COSY or HSQC to assign overlapping peaks in aromatic regions.
- Isotopic Labeling : Use deuterated analogs to confirm assignments.
- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 2-methyl-5-(phenylthio)pyridine ).
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Neutralize with dry sand and dispose as hazardous waste .
- Storage : Keep in sealed containers under inert atmosphere (N2/Ar) to prevent degradation .
Advanced: How do substituents on the pyridine ring influence reactivity in nucleophilic substitutions?
Answer:
- Electron-Withdrawing Groups (EWGs) : Activate the pyridine ring toward nucleophilic attack (e.g., nitro or trifluoromethyl groups).
- Steric Effects : Bulky substituents at the 2- or 6-positions hinder access to the reaction site.
- Directing Effects : Methoxy/propoxy groups at the 4-position orient nucleophiles to the 3- or 5-positions via resonance .
Advanced: What computational approaches predict binding affinity with biological targets like p38 kinase?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of p38α (reference Org 48762-0, a known p38 inhibitor ).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC50 values.
Basic: What are the solubility properties of this compound, and how do they affect reaction design?
Answer:
- Polar Solvents : Soluble in DMSO, DMF, and THF but poorly in water.
- Recrystallization : Use ethanol/water mixtures for purification.
- Reaction Medium : Choose solvents that dissolve both aromatic and aliphatic intermediates (e.g., dichloromethane for SNAr reactions) .
Advanced: How to analyze regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Answer:
- Directing Groups : The propoxybenzoyl moiety directs EAS to the para position via resonance.
- Competitive Studies : Compare nitration/halogenation outcomes with methylpyridine analogs (e.g., 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine ).
- DFT Calculations : Calculate Fukui indices to identify electron-rich sites.
Advanced: What strategies mitigate byproduct formation in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC/LCMS after each step to detect intermediates.
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Temperature Control : Avoid excessive heat during cyclization to prevent decomposition .
Basic: What is the role of this compound in enzyme inhibition studies?
Answer:
The pyridine-benzoyl scaffold mimics ATP in kinase binding pockets. For example, analogs like Org 48762-0 inhibit p38α/β kinases by competing with ATP for the catalytic site . Assays measuring TNF-α suppression in macrophages can validate activity.
Advanced: How to design a stability study under varying pH and temperature conditions?
Answer:
- pH Range : Test stability in buffers (pH 3–10) at 25°C and 40°C.
- HPLC Analysis : Quantify degradation products (e.g., hydrolyzed benzoyl or propoxy groups).
- Kinetic Modeling : Determine Arrhenius parameters to predict shelf-life .
Advanced: What catalytic systems enhance enantioselective synthesis of chiral derivatives?
Answer:
- Chiral Ligands : Use (R)-BINAP or Josiphos with Pd/Cu for asymmetric cross-couplings.
- Organocatalysts : Proline derivatives can induce asymmetry in aldol-like condensations.
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester enantiomers .
Basic: How to validate purity for pharmacological assays?
Answer:
- HPLC : Ensure ≥95% purity with a C18 column (ACN/water gradient).
- Elemental Analysis : Match calculated vs. observed C/H/N percentages.
- Melting Point : Compare with literature values (e.g., analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid ).
Advanced: What mechanistic studies explain unexpected reactivity in radical reactions?
Answer:
- EPR Spectroscopy : Detect radical intermediates (e.g., using TEMPO traps).
- Isotope Effects : Compare kH/kD for H-abstraction steps.
- Computational Analysis : Map potential energy surfaces for radical pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
